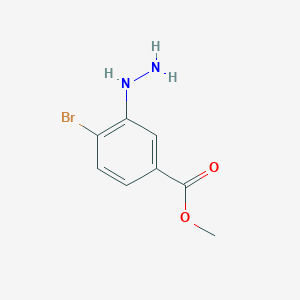

Methyl 4-bromo-3-hydrazinylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3-hydrazinylbenzoate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and hydrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-hydrazinylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the hydrazine group. One common method includes the following steps:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.

Hydrazination: The brominated product is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydrazinylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 4-bromo-3-hydrazinylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-hydrazinylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromobenzoate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

Methyl 3-hydrazinylbenzoate: Lacks the bromine atom, affecting its reactivity and binding properties.

Methyl 4-bromo-3-methylbenzoate: Substituted with a methyl group instead of hydrazine, altering its chemical behavior.

Uniqueness

Methyl 4-bromo-3-hydrazinylbenzoate is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Biological Activity

Methyl 4-bromo-3-hydrazinylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving hydrazine derivatives and benzoic acid esters. The key structural components include a brominated aromatic ring and a hydrazine moiety, which are known to contribute to its biological activity.

The synthesis typically involves the following steps:

- Formation of the Hydrazone : Reacting methyl 4-bromo-3-carbonylbenzoate with hydrazine.

- Cyclization : Under appropriate conditions, cyclization may occur, leading to the formation of the hydrazinyl derivative.

Biological Activity

The biological activities of this compound are primarily attributed to its hydrazone structure, which is known for a wide range of pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Candida albicans

In vitro tests have shown that this compound can inhibit bacterial growth effectively, often with minimal inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Anticancer Potential

Hydrazones are also recognized for their anticancer properties. This compound has been investigated for its effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

In a study examining several hydrazone derivatives, this compound demonstrated IC50 values ranging from 10 to 20 µM against different cancer cell lines, indicating moderate to strong anticancer activity .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study conducted at Ain Shams University evaluated the efficacy of several synthesized hydrazones, including this compound, against MRSA. The results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity Assessment : In another study focusing on cytotoxicity, this compound was tested against normal human cell lines to assess its safety profile. The compound exhibited low toxicity levels, suggesting potential for therapeutic use without significant adverse effects .

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

methyl 4-bromo-3-hydrazinylbenzoate |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-3-6(9)7(4-5)11-10/h2-4,11H,10H2,1H3 |

InChI Key |

ZXHMYHFZGHUOEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.